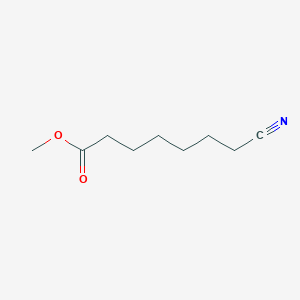

Methyl 7-cyanoheptanoate

Description

Methyl 7-cyanoheptanoate is a methyl ester characterized by a seven-carbon aliphatic chain terminating in a cyano (-CN) group at the seventh position. Its IUPAC name is methyl 7-cyanoheptanoate, with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . This compound is structurally notable for its linear hydrocarbon chain and polar cyano functionality, which confers unique reactivity and solubility properties. It is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceutical manufacturing. For example, it has been identified as a precursor or impurity in prostaglandin analogs like misoprostol, underscoring its role in medicinal chemistry .

Properties

IUPAC Name |

methyl 7-cyanoheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORLVLFXYLXWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558182 | |

| Record name | Methyl 7-cyanoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61831-05-8 | |

| Record name | Methyl 7-cyanoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-cyanoheptanoate can be synthesized through several methods. One common method involves the reaction of 7-bromoheptanoic acid with sodium cyanide in the presence of a phase transfer catalyst, followed by esterification with methanol . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of Methyl 7-cyanoheptanoate often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield . The process may include steps such as purification through distillation and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyanoheptanoate undergoes various types of chemical reactions, including:

Nucleophilic Addition: The cyano group in Methyl 7-cyanoheptanoate is highly reactive towards nucleophiles, making it suitable for nucleophilic addition reactions.

Substitution: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.

Elimination: Under certain conditions, Methyl 7-cyanoheptanoate can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanide, methanol, and various phase transfer catalysts . The reaction conditions vary depending on the desired product but generally involve moderate temperatures and reaction times .

Major Products Formed

The major products formed from these reactions include various substituted heptanoates and alkenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Methyl 7-cyanoheptanoate serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through reactions such as:

- Nucleophilic substitutions : The cyano group can undergo nucleophilic attack, allowing for the introduction of different functional groups.

- Cyclization reactions : It can participate in cyclization to form heterocycles, which are crucial in medicinal chemistry.

Pharmaceutical Development

In pharmaceutical research, methyl 7-cyanoheptanoate is explored for its potential as a precursor in the synthesis of bioactive compounds. Its derivatives have shown promise in:

- Antimicrobial agents : Compounds derived from methyl 7-cyanoheptanoate have been investigated for their antibacterial and antifungal properties.

- Anti-inflammatory drugs : Research indicates that modifications of this compound could lead to new anti-inflammatory agents.

Agrochemical Applications

The compound is also relevant in agrochemistry, where it is used to develop:

- Pesticides : Methyl 7-cyanoheptanoate derivatives have been synthesized to enhance the efficacy of pesticides against specific pests.

- Herbicides : Its structural modifications are studied to improve herbicidal activity while minimizing environmental impact.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of antimicrobial agents using methyl 7-cyanoheptanoate as a starting material. The researchers modified the cyano group to develop a series of compounds that exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of structural diversity derived from methyl 7-cyanoheptanoate in drug development.

Case Study 2: Development of Eco-friendly Pesticides

Research conducted by agricultural chemists demonstrated the use of methyl 7-cyanoheptanoate in synthesizing eco-friendly pesticides. By modifying its structure, they created compounds that effectively targeted agricultural pests while being less harmful to beneficial insects. This study was pivotal in promoting sustainable agricultural practices.

Mechanism of Action

Methyl 7-cyanoheptanoate exerts its effects through its highly reactive cyano group, which can undergo various chemical transformations . The cyano group is particularly reactive towards nucleophiles, allowing the compound to participate in nucleophilic addition, substitution, and elimination reactions . These reactions enable the synthesis of a wide range of organic compounds, making Methyl 7-cyanoheptanoate a valuable starting material in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 7-cyanoheptanoate belongs to a broader class of methyl esters and nitriles. Below, it is compared to structurally or functionally analogous compounds based on chain length, functional groups, and applications.

Functional Group Analogues

Methyl 7-hydroxyheptanoate (C₈H₁₆O₃)

- Structure: Features a hydroxyl (-OH) group at the seventh position instead of a cyano group.

- Properties: The hydroxyl group increases hydrophilicity compared to the cyano derivative. It is used in research as a biochemical intermediate .

- Key Difference: The -OH group enables hydrogen bonding, making it more polar but less chemically stable under acidic conditions than the cyano analogue .

Methyl Butanoate (C₅H₁₀O₂)

- Structure : A simple four-carbon ester lacking a nitrile group.

- Properties: Volatile, with applications in flavoring agents and solvents. Its shorter chain reduces boiling point (≈102°C) compared to Methyl 7-cyanoheptanoate (estimated >200°C) .

- Key Difference: The absence of a cyano group limits its utility in reactions requiring nucleophilic nitrile participation .

Structural Analogues

7-Methyloctyl 7-methyloctanoate (C₁₇H₃₂O₂)

- Structure : Branched ester with a methyl group at the seventh carbon of both the acyl and alkoxy chains.

- Properties : Higher molecular weight (268.44 g/mol) and hydrophobicity due to branching. Used in specialty lubricants and cosmetics .

- Key Difference: Branched structure reduces crystallinity and enhances thermal stability compared to linear Methyl 7-cyanoheptanoate .

Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate (C₁₉H₃₄O₄Si)

- Structure : Cyclopentenyl ring with a triethylsilyloxy protective group.

- Properties : Used in stereoselective synthesis of prostaglandins. The silyl ether enhances stability during multi-step reactions .

- Key Difference : The cyclic structure and protective group introduce steric hindrance, altering reactivity compared to the linear nitrile .

Nitrile-Containing Analogues

Methyl 6-cyanohexanoate (C₈H₁₃NO₂)

- Structure: Shorter six-carbon chain with a cyano group at the sixth position.

- Properties : Similar nitrile reactivity but reduced lipophilicity due to shorter chain length. Used in polymer chemistry .

- Key Difference : The shorter chain may limit its utility in applications requiring extended hydrophobic interactions.

Data Table: Comparative Analysis

Biological Activity

Methyl 7-cyanoheptanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 7-cyanoheptanoate is an ester formed from 7-cyanoheptanoic acid and methanol. Its chemical structure can be represented as follows:

- Chemical Formula: C₈H₁₅N

- Molecular Weight: 141.21 g/mol

The presence of the cyano group (–C≡N) is significant as it often enhances the reactivity of organic compounds, potentially leading to various biological interactions.

Antimicrobial Activity

Research has indicated that methyl 7-cyanoheptanoate exhibits notable antimicrobial properties. In a study evaluating various derivatives against Mycobacterium tuberculosis, compounds similar to methyl 7-cyanoheptanoate demonstrated effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 mg/L to 3.5 mg/L, indicating strong potential against both susceptible and multidrug-resistant strains of M. tuberculosis .

Antiviral Activity

In vitro studies have suggested that aliphatic amino acids, including derivatives of methyl 7-cyanoheptanoate, may affect early stages of viral reproduction, particularly concerning coronaviruses. The cytotoxicity was assessed using the MTT assay, revealing varying degrees of toxicity among different samples . The calculated CD50 values for these compounds ranged significantly, indicating a spectrum of antiviral efficacy.

Study on Antitubercular Activity

A significant study focused on the antitubercular activity of amino and acyl amino derivatives found that methyl 7-cyanoheptanoate analogs inhibited M. tuberculosis effectively. The study utilized electron microscopy to observe the interaction of these compounds with mycobacterial cell walls, confirming their mechanism of action .

| Compound | MIC (mg/L) | Synergistic Effect with Isoniazid |

|---|---|---|

| Methyl 7-cyanoheptanoate | 1.0 | Yes |

| Other Derivatives | 1.0 - 3.5 | Varies |

Cytotoxicity Assessment

The cytotoxic effects were evaluated using BHK-21 cell cultures, where various derivatives were tested for their ability to reduce cell viability. The results indicated that while some derivatives exhibited low toxicity (CD50 = 146.1–162.3 mg/ml), others showed significant cytotoxic effects (CD50 values as low as 2.97 mg/ml) .

The biological activity of methyl 7-cyanoheptanoate can be attributed to its ability to interact with specific cellular targets:

- Cell Wall Disruption: Similar compounds have been shown to disrupt the integrity of bacterial cell walls, leading to cell lysis.

- Inhibition of Viral Replication: The presence of the cyano group may interfere with viral replication mechanisms at early stages.

Q & A

Q. Key Validation Steps :

- Monitor reaction progress using thin-layer chromatography (TLC).

- Confirm structure via H NMR (e.g., δ ~2.3 ppm for methyl ester, δ ~2.5–3.0 ppm for cyano-adjacent protons) and IR (strong absorption ~2240 cm for C≡N) .

Basic: How should researchers characterize the purity of Methyl 7-cyanoheptanoate?

Methodological Answer:

Characterization requires a combination of analytical techniques:

- Spectroscopic Analysis :

- NMR : Compare observed peaks to predicted splitting patterns (e.g., integration ratios for methyl and cyano groups).

- GC-MS : Verify molecular ion peak (m/z = 169 for molecular formula CHNO) and assess purity (>95% by area normalization) .

- Physical Properties : Measure boiling point (literature range: 210–215°C) and refractive index (n ~1.435) .

Q. Example Workflow :

- If IR lacks a cyano peak, re-examine reaction conditions (e.g., incomplete nitrile formation) and optimize catalyst concentration .

Advanced: What strategies optimize the synthesis yield of Methyl 7-cyanoheptanoate?

Methodological Answer:

Yield optimization involves:

Reaction Parameter Screening :

- Temperature : Test 60–100°C to balance reaction rate vs. side reactions.

- Catalyst : Compare ZnCl, PCl, or organocatalysts for nitrile transfer efficiency .

Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. non-polar alternatives.

Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., time, temperature) .

Q. Example Resolution :

- If observed melting point deviates, check for residual solvents via H NMR and repeat drying under vacuum .

Advanced: How to design a study reconciling contradictory bioactivity results of Methyl 7-cyanoheptanoate derivatives?

Methodological Answer:

Meta-Analysis Framework :

- Collect all published data on bioactivity (e.g., IC values).

- Stratify by experimental variables (cell line, assay type) using PRISMA guidelines .

Dose-Response Replication : Test derivatives in standardized assays (e.g., MTT for cytotoxicity) with positive/negative controls .

Statistical Harmonization : Apply random-effects models to account for inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.